
((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C17H24BrClOSi. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a cyclopentene ring, which are linked to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in anhydrous solvents.
Major Products:
Oxidation: Epoxides.
Reduction: Dehalogenated products.
Substitution: Substituted cyclopentene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.
類似化合物との比較
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane
Uniqueness: The uniqueness of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its specific combination of functional groups, which allows for a wide range of chemical transformations. The tert-butyl dimethylsilane moiety provides steric hindrance, making it more selective in certain reactions compared to its analogs with different silyl groups.
特性
分子式 |
C17H24BrClOSi |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3 |
InChIキー |
MHEJEOQWLNHISP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
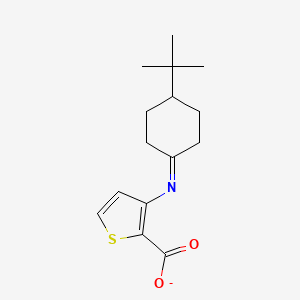


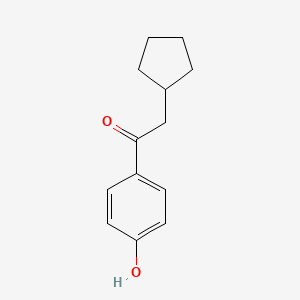
![N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
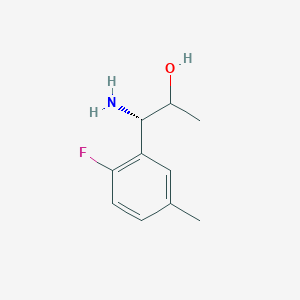
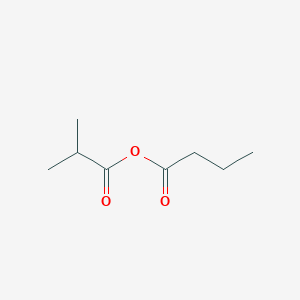
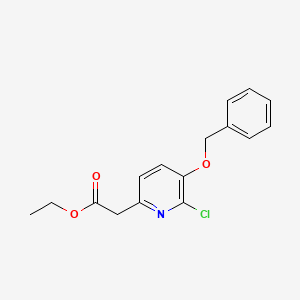
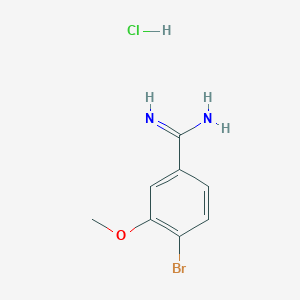

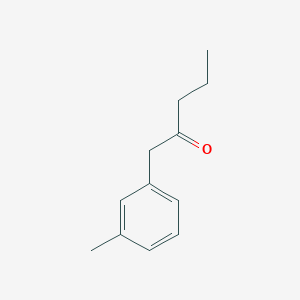

![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
